molecular formula C16H18N4O B2917052 N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline CAS No. 1797020-02-0

N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline

Cat. No.: B2917052
CAS No.: 1797020-02-0
M. Wt: 282.347
InChI Key: PDKXFYCBQXBEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine core, which is a fused heterocyclic system combining pyridine and pyrimidine rings, and an aniline moiety substituted with a dimethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors to form the pyridopyrimidine core, followed by the introduction of the aniline moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The industrial synthesis may also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[4,3-d]pyrimidin-4-amine, 5,6,7,8-tetrahydro-N,N-dimethyl-
  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine

Uniqueness

N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline is unique due to its specific substitution pattern and the presence of both pyridopyrimidine and aniline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-[3-(dimethylamino)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-19(2)14-5-3-4-12(8-14)16(21)20-7-6-15-13(10-20)9-17-11-18-15/h3-5,8-9,11H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKXFYCBQXBEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.